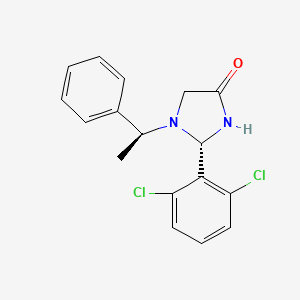

(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one is a chiral imidazolidinone derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one typically involves the reaction of 2,6-dichlorobenzaldehyde with (S)-1-phenylethylamine to form an imine intermediate. This intermediate is then cyclized with a suitable reagent, such as an isocyanate, to form the imidazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts such as Lewis acids.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazolidinone oxides, while substitution reactions could introduce new functional groups into the phenyl ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. Its structural features allow for modifications that enhance efficacy and selectivity.

Case Study : Research has highlighted its role as a positive allosteric modulator of the dopamine D1 receptor, which is implicated in several neuropsychiatric disorders. For instance, DETQ, a close analog of this compound, demonstrated increased locomotor activity and cognitive performance in animal models without the adverse effects commonly associated with D1 agonists .

| Compound | Effect | Study Reference |

|---|---|---|

| DETQ | Increased locomotor activity | |

| LY3154207 | Phase 2 clinical trials for neuropsychiatric disorders |

Agricultural Chemistry

Overview : The compound is utilized in formulating agrochemicals, enhancing crop protection products by improving their efficacy against pests and diseases.

Applications :

- Enhances stability and effectiveness of pesticides.

- Improves resistance against various agricultural pathogens.

Biochemical Research

Overview : Researchers employ this compound to study enzyme interactions and metabolic pathways. It provides insights into biological processes and potential therapeutic targets.

Research Findings : Investigations into its interactions with cytochrome P450 enzymes have revealed its potential as an inhibitor, suggesting applications in drug metabolism studies .

Material Science

Overview : The unique properties of (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one make it suitable for creating advanced materials.

Applications :

- Development of polymers with specific chemical resistance.

- Creation of coatings that require durability under various environmental conditions.

Analytical Chemistry

Overview : This compound is employed as a standard in analytical methods to ensure accuracy and reliability in chemical analyses.

Applications :

- Used in quality control processes across pharmaceutical and chemical industries.

- Serves as a reference material in various spectroscopic analyses.

Mecanismo De Acción

The mechanism of action of (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one

- ®-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one

- (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-methylpropyl)imidazolidin-4-one

Uniqueness

The uniqueness of (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one lies in its specific chiral configuration and the presence of both dichlorophenyl and phenylethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds.

Actividad Biológica

(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly as a positive allosteric modulator of the dopamine D1 receptor. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C17H16Cl2N2O

- Molecular Weight : 335.23 g/mol

- CAS Number : 1149765-12-7

The compound functions primarily as a positive allosteric modulator (PAM) of the dopamine D1 receptor. PAMs enhance the receptor's response to its natural ligand, dopamine, without directly activating the receptor themselves. This mechanism can potentially mitigate some of the limitations associated with traditional D1 receptor agonists, such as tachyphylaxis and inverted U-shaped dose-response curves .

In Vitro Studies

In vitro studies have shown that this compound selectively potentiates the human D1 receptor. The compound was evaluated for its ability to enhance dopamine signaling in various cellular models. Notably, it did not exhibit significant allosteric agonist effects, which is advantageous for maintaining controlled activation of the receptor .

In Vivo Studies

Research involving transgenic mice expressing the human D1 receptor demonstrated that this compound increased locomotor activity over a wide dose range without producing the adverse effects commonly associated with direct agonists. Furthermore, it showed efficacy in reversing hypoactivity induced by dopamine depletion in animal models, suggesting its potential utility in treating motor symptoms associated with Parkinson's disease .

Data Tables

| Study | Model | Effect Observed | Dose Range |

|---|---|---|---|

| In Vitro | CHO Cells | Potentiation of D1 receptor activity | N/A |

| In Vivo | hD1 Mice | Increased locomotor activity; reversed hypoactivity | Wide range |

Case Study 1: Parkinson's Disease Model

In a study assessing the effects of this compound on a rodent model of Parkinson's disease, researchers found that administration of the compound significantly improved motor function compared to control groups. The study highlighted the compound's ability to enhance dopaminergic signaling without inducing the side effects typically seen with direct D1 agonists .

Case Study 2: Cognitive Enhancement

Another investigation focused on cognitive enhancement through modulation of the D1 receptor. The results indicated that treatment with this compound improved performance in cognitive tasks related to memory and learning in animal models. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Propiedades

IUPAC Name |

(2S)-2-(2,6-dichlorophenyl)-1-[(1S)-1-phenylethyl]imidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)/t11-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWBYRMAJLBSCX-GTNSWQLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2CC(=O)N[C@@H]2C3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.